(2R)-2-[(propan-2-yloxy)methyl]oxirane
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Overview
Description
(2R)-2-[(propan-2-yloxy)methyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(propan-2-yloxy)methyl]oxirane can be achieved through several methods, including:
Epoxidation of Alkenes: This method involves the reaction of an alkene with an oxidizing agent such as peracids (e.g., m-chloroperbenzoic acid) to form the epoxide.
Halohydrin Cyclization: This method involves the formation of a halohydrin intermediate, which is then cyclized to form the epoxide under basic conditions.
Industrial Production Methods
Industrial production of epoxides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(propan-2-yloxy)methyl]oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Reduction: Formation of diols.
Oxidation: Formation of more complex oxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(propan-2-yloxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(propan-2-yloxymethyl)oxirane: The enantiomer of the compound, with similar chemical properties but different biological activity.
Styrene Oxide: Another epoxide with a different substituent, used in similar applications.
Propylene Oxide: A simpler epoxide, widely used in industrial applications.
Uniqueness
(2R)-2-[(propan-2-yloxy)methyl]oxirane is unique due to its chiral nature and specific substituent, which can impart different reactivity and selectivity in chemical reactions compared to other epoxides.
Properties
IUPAC Name |
(2R)-2-(propan-2-yloxymethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLUZGJDEZBBRH-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC[C@H]1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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